
5-Bromo-4-chloro-6-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrClN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine typically involves the halogenation of 4,6-dimethoxypyrimidine. One common method includes the bromination and chlorination of the pyrimidine ring under controlled conditions. The reaction is usually carried out in the presence of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively. The reaction conditions often involve refluxing the starting material in an appropriate solvent, such as acetonitrile or dichloromethane, to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 4-chloro-6-methoxypyrimidine by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like ethanol or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the halogens.
Suzuki-Miyaura Coupling: Biaryl compounds with extended conjugation.
Reduction: 4-Chloro-6-methoxypyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-6-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound is used in the preparation of complex heterocyclic structures and as an intermediate in the synthesis of various bioactive molecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes, receptors, or nucleic acids. The compound’s halogen atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methoxypyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-chloro-4-methoxypyrimidine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
4-Bromo-5-chloro-6-methoxypyrimidine: Another isomer with different positioning of halogen atoms, affecting its chemical behavior.
Uniqueness
5-Bromo-4-chloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and allows for selective functionalization. The presence of both bromine and chlorine atoms provides versatility in synthetic applications, enabling the formation of diverse derivatives through various chemical reactions.
Biologische Aktivität
5-Bromo-4-chloro-6-methoxypyrimidine is a halogenated pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring, along with a methoxy group. This unique structure allows for various chemical modifications, enhancing its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an enzyme inhibitor and receptor modulator , influencing various cellular pathways. The following mechanisms have been observed:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to altered cell proliferation and apoptosis.
- Receptor Modulation : It may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell growth by inducing apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through modulation of immune responses.
Data Table: Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in a notable decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential role in cancer therapy.
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-6-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSBAREGSCKDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.